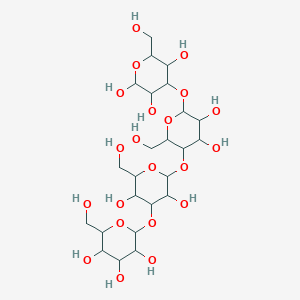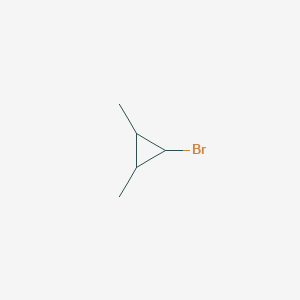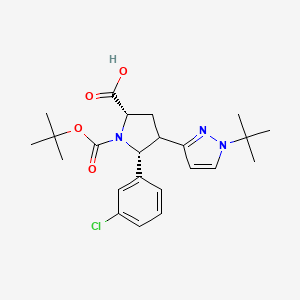![molecular formula C20H24O8 B12310139 2-(4-Hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12310139.png)
2-(4-Hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolane-3,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Massoniresinol is a lignan, a type of natural compound found in various plantsThe chemical formula of Massoniresinol is C20H24O8 , and it has a molecular weight of 392.4 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Massoniresinol can be synthesized through various chemical reactions involving the coupling of phenolic compounds. One common method involves the oxidative coupling of coniferyl alcohol derivatives under specific conditions . The reaction typically requires a catalyst, such as a metal complex, and an oxidizing agent.
Industrial Production Methods
Industrial production of Massoniresinol often involves extraction from natural sources, such as the roots of plants like poria and atractylodes . The extraction process includes solvent extraction, purification, and crystallization to obtain high-purity Massoniresinol.
Chemical Reactions Analysis
Types of Reactions
Massoniresinol undergoes several types of chemical reactions, including:
Oxidation: Massoniresinol can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert Massoniresinol into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the Massoniresinol molecule.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Catalysts: Metal complexes, such as palladium or platinum catalysts, are often used in substitution reactions.
Major Products Formed
Scientific Research Applications
Massoniresinol has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry and as a starting material for the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-cancer and anti-viral activities.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
Mechanism of Action
Massoniresinol exerts its effects through various molecular targets and pathways. It can bind to adenosine receptors and inhibit the release of certain hormones . This activity may be due to its ability to interact with specific proteins and enzymes, leading to changes in cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Syringaresinol
- Olivil
- Pinoresinol
- Secoisolariciresinol
Uniqueness
Massoniresinol is unique due to its specific molecular structure, which allows it to interact with a distinct set of molecular targets. This uniqueness makes it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C20H24O8 |
|---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
2-(4-hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C20H24O8/c1-26-16-7-12(3-5-14(16)22)9-19(24)11-28-18(20(19,25)10-21)13-4-6-15(23)17(8-13)27-2/h3-8,18,21-25H,9-11H2,1-2H3 |
InChI Key |
ZTWZAVCISGQPJH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CC2(COC(C2(CO)O)C3=CC(=C(C=C3)O)OC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(Aminomethyl)phenyl]pyridin-2-amine](/img/structure/B12310061.png)
![2-([11'-Biphenyl]-4-yl)-22-difluoroethan-1-ol](/img/structure/B12310067.png)
![6-[Benzyl(ethyl)amino]pyridine-3-carbonitrile](/img/structure/B12310072.png)

![2-[1-(2-methylphenyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid](/img/structure/B12310088.png)
![Bis[5-fluoro-2-(pyridin-2-yl)phenyl][5-fluoro-2-(pyridin-3-yl)phenyl]iridium](/img/structure/B12310102.png)
![5-Chlorothieno[2,3-b]pyridine-3-carboxylic acid](/img/structure/B12310107.png)
![4-[(1-benzyl-1H-pyrazol-4-yl)oxy]pyrrolidin-3-ol](/img/structure/B12310115.png)


![rac-(1R,2S)-2-[(1-methyl-1H-pyrazol-4-yl)oxy]cyclopentan-1-amine dihydrochloride, cis](/img/structure/B12310134.png)
![8-Bromo-19-ethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B12310137.png)
![[4-(7-Methoxy-2-oxochromen-6-yl)-1-methyl-3,6-dioxabicyclo[3.1.0]hexan-2-yl] acetate](/img/structure/B12310153.png)
